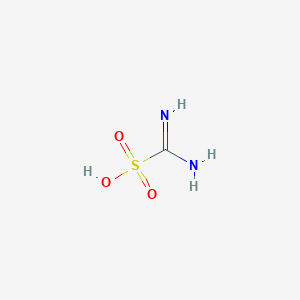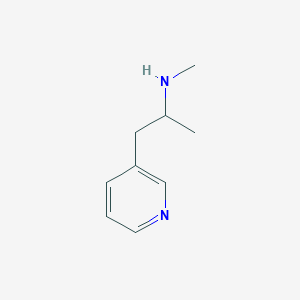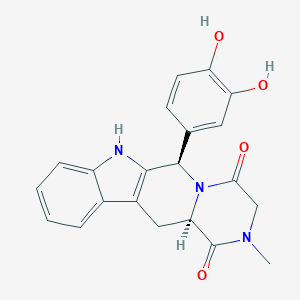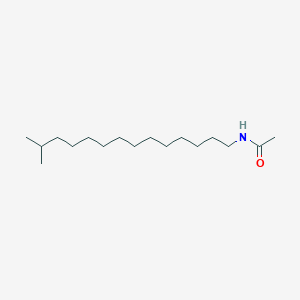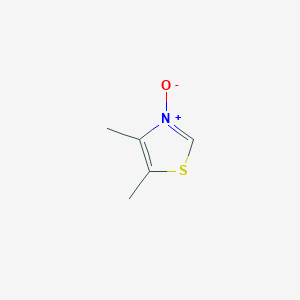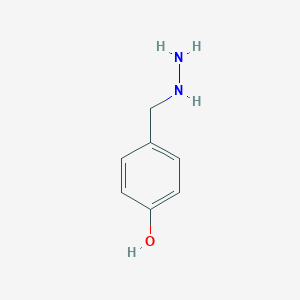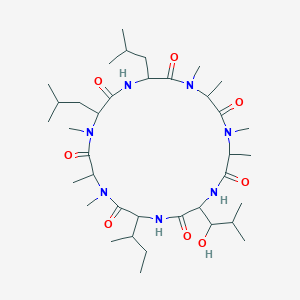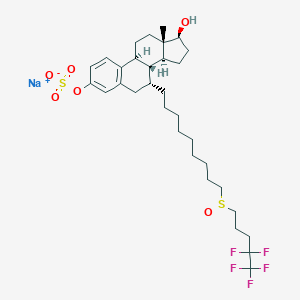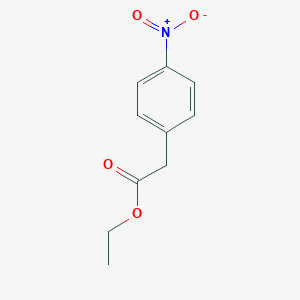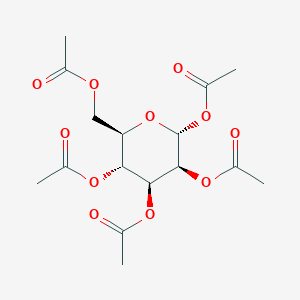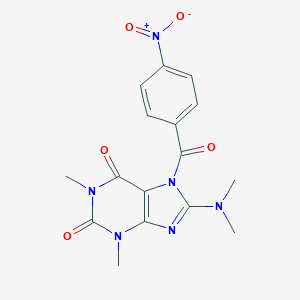
8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione, commonly known as DBcAMP, is a cyclic nucleotide analog that has been widely used in scientific research. DBcAMP is a derivative of cyclic AMP (cAMP), which is an important second messenger molecule involved in various physiological processes in cells.
Wirkmechanismus
DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione acts as an analog of 8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione and can activate PKA by binding to its regulatory subunits, leading to the release of its catalytic subunits. The catalytic subunits can then phosphorylate various target proteins, leading to changes in their activity and cellular processes. DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione can also activate the exchange protein directly activated by 8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione (EPAC), which can regulate various cellular processes such as cell adhesion, migration, and differentiation.
Biochemical and Physiological Effects:
DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione has various biochemical and physiological effects on cells. It can induce the expression of various genes, such as those involved in adipocyte differentiation and muscle development. DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione can also increase the activity of various enzymes involved in metabolism, such as lipases and glycogen phosphorylase. In addition, DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione can regulate ion channels and membrane transporters, leading to changes in cellular excitability and signaling.
Vorteile Und Einschränkungen Für Laborexperimente
DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione has several advantages for lab experiments. It is stable and can be easily synthesized and purified. It can also be used at low concentrations and has a long half-life in cells. However, DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione has some limitations as well. It can activate other cyclic nucleotide signaling pathways, such as those involving cyclic GMP (cGMP), which can complicate the interpretation of results. In addition, DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione can have off-target effects on cellular processes, leading to unintended effects.
Zukünftige Richtungen
There are several future directions for the use of DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione in scientific research. One direction is the study of its effects on stem cell differentiation and reprogramming. DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione has been shown to induce the differentiation of various cell types, and its effects on stem cells are not well understood. Another direction is the study of its effects on neuronal signaling and plasticity. DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione has been shown to regulate ion channels and synaptic transmission, and its effects on learning and memory are not well understood. Finally, the development of more specific analogs of DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione could lead to the discovery of new signaling pathways and therapeutic targets.
Synthesemethoden
The synthesis of DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione involves the reaction of 4-nitrobenzoyl chloride with 8-(dimethylamino)-1,3-dimethylxanthine in the presence of a base, followed by cyclization with trifluoroacetic acid. The resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione has been used in various scientific research applications, including the study of signal transduction pathways, gene expression, and cell differentiation. DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione can activate protein kinase A (PKA), which phosphorylates various target proteins and regulates their activity. This can lead to changes in cellular processes such as metabolism, gene expression, and cell growth. DB8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione has also been used to induce differentiation of various cell types, such as adipocytes, myocytes, and neurons.
Eigenschaften
CAS-Nummer |
148122-88-7 |
|---|---|
Produktname |
8-(Dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione |
Molekularformel |
C16H16N6O5 |
Molekulargewicht |
372.34 g/mol |
IUPAC-Name |
8-(dimethylamino)-1,3-dimethyl-7-(4-nitrobenzoyl)purine-2,6-dione |
InChI |
InChI=1S/C16H16N6O5/c1-18(2)15-17-12-11(14(24)20(4)16(25)19(12)3)21(15)13(23)9-5-7-10(8-6-9)22(26)27/h5-8H,1-4H3 |
InChI-Schlüssel |
MIERGUAFORXHMO-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Synonyme |
1H-Purine-2,6-dione, 8-(dimethylamino)-3,7-dihydro-1,3-dimethyl-7-(4-nitrobenzoyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



